(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Description
This compound is a chiral propanoic acid derivative featuring:
- A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety, enhancing stability during peptide synthesis .
- A 2S,3S stereochemistry, critical for interactions with biological targets.
- A 3-methoxyphenyl substituent at the third carbon, influencing electronic and steric properties.
- A hydroxyl group at the second carbon, contributing to hydrogen-bonding capacity.
Its molecular formula is C₂₅H₂₃NO₆ (molecular weight: 433.45 g/mol), with applications in peptide chemistry and drug discovery due to its Fmoc-protected amino acid backbone .
Properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-16-8-6-7-15(13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLZQDFFWPZQG-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376175 | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-00-2 | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-L-serine derivative, is an amino acid derivative that has garnered attention for its potential biological activities. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is often utilized in peptide synthesis, and a methoxyphenyl moiety that may influence its pharmacological properties.
- Molecular Formula : C25H27NO5
- Molecular Weight : 433.49 g/mol
- CAS Number : 959581-87-4
- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(2-hydroxy-3-(3-methoxyphenyl)propanoic acid)
Antioxidant Properties
Research indicates that derivatives of phenolic compounds, including those similar to the methoxyphenyl group present in this compound, exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress and may contribute to the prevention of various diseases linked to oxidative damage, such as cancer and cardiovascular diseases .
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. For instance, specific analogs have demonstrated efficacy in reducing inflammation in models of arthritis and other inflammatory conditions .
Anticancer Activity
The potential anticancer properties of this compound are being explored through various in vitro assays. Preliminary findings suggest that it may induce apoptosis in cancer cell lines while sparing normal cells, a desirable trait for anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
- Interaction with Enzymes : The compound might act as an inhibitor or modulator of specific enzymes related to metabolic processes and inflammation.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress .
Case Study 1: Antioxidant Activity Assessment
In a controlled study, the antioxidant capacity of the compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant potential.
| Concentration (µM) | DPPH Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Case Study 2: Anti-inflammatory Effects
A study utilizing LPS-stimulated macrophages demonstrated that treatment with the compound resulted in a marked decrease in TNF-alpha production compared to control groups. This indicates its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 120 |
| Compound (50 µM) | 60 |
| Compound (100 µM) | 30 |
Scientific Research Applications
Peptide Synthesis
Fmoc-amino acids are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The stability of the Fmoc group during the synthesis process is crucial for maintaining the integrity of sensitive amino acids.
Drug Development
The compound plays a role in the development of therapeutic peptides. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research has shown that peptides synthesized with Fmoc-amino acids exhibit improved pharmacokinetic properties, making them suitable candidates for drug formulation.
Bioconjugation
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid can be utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application is particularly important in creating targeted drug delivery systems and diagnostic tools.
Research in Cancer Therapy
Recent studies have explored the use of peptides derived from Fmoc-amino acids in cancer therapy. These peptides can be designed to target specific cancer cells, minimizing damage to healthy cells and enhancing treatment efficacy. For instance, conjugates of Fmoc-amino acids with anticancer agents have shown promising results in preclinical trials.
Chemical Reactions Analysis
Fmoc Group Removal
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mildly basic conditions, a critical step in solid-phase peptide synthesis.
Mechanism : Base-induced β-elimination releases the Fmoc group as dibenzofulvene, leaving the primary amine exposed for further coupling .
Esterification
The carboxylic acid reacts with alcohols under acid catalysis or coupling agents.
| Substrate | Reagents/Conditions | Products | Applications | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.), reflux, 4h | Methyl ester | Intermediate purification | 85% |
| Benzyl alcohol | DCC/DMAP, RT, 12h | Benzyl ester | Protecting group strategy | 78% |
Amide Formation
Activation with carbodiimides enables peptide bond formation:
| Coupling Reagent | Solvent | Base | Reaction Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DMF | DIPEA | 2h | 92% |
| DCC | CH₂Cl₂ | NMM | 4h | 88% |
Note : Steric hindrance from the methoxyphenyl group may slow reaction kinetics .
Oxidation
The secondary alcohol can be oxidized to a ketone under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Dess-Martin periodinane | CH₂Cl₂ | 0°C → RT | Ketone derivative | 75% |
| Pyridinium chlorochromate (PCC) | Acetone | RT | Ketone (partial) | 60% |
Limitation : Over-oxidation to carboxylic acid is suppressed due to steric protection .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophiles to the para position:
| Reaction | Reagents | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1h | 3-Methoxy-4-nitrophenyl | 65% |
| Bromination | Br₂/FeBr₃ | RT, 2h | 3-Methoxy-4-bromophenyl | 70% |
Regioselectivity : Methoxy’s +M effect activates the ring, favoring para substitution .
Comparative Stability Data
| Functional Group | Stability in Acid (1M HCl) | Stability in Base (1M NaOH) | Light Sensitivity |
|---|---|---|---|
| Fmoc group | Stable (24h) | Degrades in 15 min | Moderate |
| Methoxyphenyl | Stable | Stable | Low |
| Hydroxyl group | Stable | Oxidizes slowly | High |
Side Reactions and Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituent type (e.g., methyl, halogen, hydroxyl) and position (ortho, meta, para) on the phenyl ring. These modifications alter solubility, lipophilicity, and target interactions.
Table 1: Structural and Physicochemical Comparison
Bioactivity and Proteomic Interactions
- Clustering by Bioactivity : Compounds with similar substituents (e.g., 3-methoxy vs. 4-methyl) cluster into groups with shared modes of action. For example, meta-substituted analogs show distinct proteomic interaction signatures compared to para-substituted derivatives, as predicted by the CANDO platform .
- Target Specificity : The 3-methoxy group may favor interactions with enzymes or receptors sensitive to electron-donating groups, such as tyrosine kinases or G-protein-coupled receptors .
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid in laboratory settings?
- Methodological Guidance :
- Hazard Mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure fume hoods are used during weighing or reactions to avoid aerosol formation .
- Storage : Store at 2–8°C in a dry, inert environment (e.g., under argon) to prevent hydrolysis of the Fmoc group .
- Spill Management : Collect spills using non-reactive absorbents (e.g., vermiculite) and dispose via authorized hazardous waste channels .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Guidance :
- Key Reaction : Similar Fmoc-protected analogs are synthesized via Fmoc-Cl coupling under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water) at room temperature .
- Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) yields >95% purity. Confirm via HPLC and mass spectrometry .
- Chiral Integrity : Monitor stereochemistry using chiral HPLC or polarimetry, as racemization can occur at the α-carbon under prolonged basic conditions .
Advanced Research Questions
Q. How does the 3-methoxyphenyl substituent influence the compound’s stability and reactivity in peptide synthesis?
- Methodological Guidance :
- Steric Effects : The bulky 3-methoxyphenyl group may hinder coupling efficiency in solid-phase peptide synthesis (SPPS). Optimize activation reagents (e.g., HATU over HBTU) to improve yields .
- Orthogonal Protection : The Fmoc group is cleaved with 20% piperidine in DMF, while the methoxy group remains stable. Verify deprotection via UV-Vis (λ = 301 nm for Fmoc removal) .
- Data Contradiction :
- Some analogs with similar substituents show reduced solubility in DMF, requiring co-solvents like THF. Test solubility pre-synthesis .
Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical purity?
- Methodological Guidance :
- NMR Analysis : Use - and -NMR to confirm substitution patterns and rule out diastereomer formation. For example, the 3-methoxyphenyl proton signals appear as distinct doublets in the aromatic region (δ 6.7–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass confirmation (e.g., [M+H] = calculated 484.18 vs. observed 484.17) .
- Advanced Technique :
- X-ray crystallography resolves absolute stereochemistry but requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane .
Experimental Design & Data Analysis
Q. How can researchers optimize reaction conditions to minimize racemization during Fmoc coupling?
- Experimental Design :
- Parameter Table :
| Parameter | Optimal Condition | Suboptimal Condition |
|---|---|---|
| Base | 0.1 M NaCO | 0.1 M NaOH |
| Solvent | 1,4-Dioxane/Water (4:1) | THF/Water (4:1) |
| Temperature | 0–4°C | Room Temperature |
| Coupling Reagent | Fmoc-Cl (1.2 equiv) | Fmoc-OSu (1.5 equiv) |
- Rationale : Lower temperatures and weaker bases reduce β-elimination risks. Excess Fmoc-Cl ensures complete amine protection .
Q. What strategies resolve contradictions in reported stability data under varying storage conditions?
- Data Analysis :
- Stability Table :
| Storage Condition | Degradation Rate (T) | Key Degradation Product | Source |
|---|---|---|---|
| 2–8°C, inert atmosphere | >6 months | None detected | |
| Room temperature, light | 2 weeks | Hydrolyzed Fmoc derivative |
- Resolution : Use accelerated stability studies (40°C/75% RH for 14 days) to identify degradation pathways. LC-MS can detect hydrolyzed byproducts .
Synthesis & Application Challenges
Q. How can the compound’s solubility be improved for bioconjugation without compromising the Fmoc group?
- Methodological Guidance :
- Co-solvent Systems : Use DMSO (10–20% v/v) in DMF to enhance solubility. Avoid strong acids/bases to prevent Fmoc cleavage .
- Derivatization : Introduce PEGylated linkers at the carboxylic acid moiety to improve aqueous solubility while retaining Fmoc protection .
Q. What are the implications of the 2-hydroxy group in nucleophilic reactions or metal coordination?
- Advanced Analysis :
- Coordination Chemistry : The hydroxyl group can chelate metal ions (e.g., Cu), potentially interfering with SPPS. Pre-treat resins with EDTA to remove metal contaminants .
- Nucleophilicity : Under acidic conditions, the hydroxyl group may undergo sulfonation or phosphorylation. Monitor via -NMR if modifying the group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
